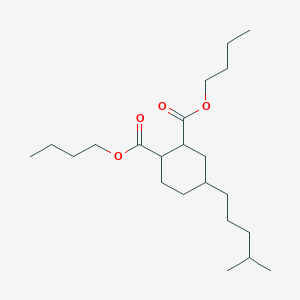
Dibutyl 4-(4-methylpentyl)cyclohexane-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibutyl 4-(4-methylpentyl)cyclohexane-1,2-dicarboxylate is a chemical compound known for its unique structure and properties. It is a type of ester, characterized by the presence of a cyclohexane ring substituted with a 4-(4-methylpentyl) group and two carboxylate groups. This compound is used in various industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibutyl 4-(4-methylpentyl)cyclohexane-1,2-dicarboxylate typically involves the esterification of 4-(4-methylpentyl)cyclohexane-1,2-dicarboxylic acid with butanol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and conducted under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The process includes the purification of the final product through distillation or crystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Dibutyl 4-(4-methylpentyl)cyclohexane-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be employed under basic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclohexane derivatives.
Scientific Research Applications
Dibutyl 4-(4-methylpentyl)cyclohexane-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Investigated for its potential effects on biological systems, including enzyme interactions.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the production of polymers, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of dibutyl 4-(4-methylpentyl)cyclohexane-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester groups can undergo hydrolysis, releasing the corresponding alcohols and acids, which can then participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Dibutyl phthalate: Another ester with similar applications but different structural properties.
Diethylhexyl phthalate: Known for its use as a plasticizer, with a different alkyl chain length.
Dibutyl adipate: Similar ester functionality but with a different dicarboxylic acid backbone.
Uniqueness
Dibutyl 4-(4-methylpentyl)cyclohexane-1,2-dicarboxylate is unique due to its specific cyclohexane ring structure and the presence of the 4-(4-methylpentyl) group, which imparts distinct physical and chemical properties compared to other esters.
Properties
CAS No. |
919353-72-3 |
|---|---|
Molecular Formula |
C22H40O4 |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
dibutyl 4-(4-methylpentyl)cyclohexane-1,2-dicarboxylate |
InChI |
InChI=1S/C22H40O4/c1-5-7-14-25-21(23)19-13-12-18(11-9-10-17(3)4)16-20(19)22(24)26-15-8-6-2/h17-20H,5-16H2,1-4H3 |
InChI Key |
RSDVDBKZUJPOAH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1CCC(CC1C(=O)OCCCC)CCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















